Cis-4-Hydroxycyclohexylacetic acid is a cycloalkane.

2-(4-Hydroxycyclohexyl)acetic acid

CAS No.: 68592-22-3

Cat. No.: VC1895801

Molecular Formula: C8H14O3

Molecular Weight: 158.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68592-22-3 |

|---|---|

| Molecular Formula | C8H14O3 |

| Molecular Weight | 158.19 g/mol |

| IUPAC Name | 2-(4-hydroxycyclohexyl)acetic acid |

| Standard InChI | InChI=1S/C8H14O3/c9-7-3-1-6(2-4-7)5-8(10)11/h6-7,9H,1-5H2,(H,10,11) |

| Standard InChI Key | ALTAAUJNHYWOGS-UHFFFAOYSA-N |

| SMILES | C1CC(CCC1CC(=O)O)O |

| Canonical SMILES | C1CC(CCC1CC(=O)O)O |

Introduction

Chemical Identity and Structural Characteristics

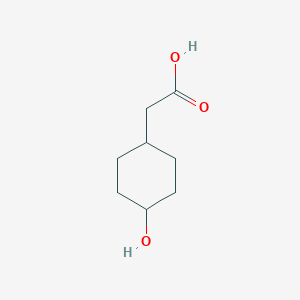

2-(4-Hydroxycyclohexyl)acetic acid is an organic compound belonging to the class of cyclohexanols, which are compounds containing an alcohol group attached to a cyclohexane ring. The compound possesses a molecular weight of 158.2 g/mol and follows the molecular formula C₈H₁₄O₃ .

Chemical Identifiers

The compound's unique chemical identity is established through several standardized identification systems, as shown in Table 1.

Table 1: Chemical Identifiers of 2-(4-Hydroxycyclohexyl)acetic acid

| Identifier | Value |

|---|---|

| CAS Registry Number | 99799-09-4 |

| MDL Number | MFCD13659403 |

| PubChem CID | 12702257 |

| IUPAC Name | 2-(4-hydroxycyclohexyl)acetic acid |

| Standard InChI | InChI=1S/C8H14O3/c9-7-3-1-6(2-4-7)5-8(10)11/h6-7,9H,1-5H2,(H,10,11) |

| InChI Key | ALTAAUJNHYWOGS-UHFFFAOYSA-N |

| SMILES | C1CC(CCC1CC(=O)O)O |

This compound is also known by several synonyms, including 4-Hydroxycyclohexylacetic Acid and 4-Hydroxy-Cyclohexane Acetic Acid . The standardized identifiers facilitate accurate cross-referencing across chemical databases and scientific literature.

Structural Features

The molecular structure of 2-(4-Hydroxycyclohexyl)acetic acid consists of:

-

A cyclohexane ring as the core structure

-

A hydroxyl (-OH) group at the 4-position of the cyclohexane ring

-

An acetic acid moiety (-CH₂COOH) attached to the cyclohexane ring

This arrangement creates a molecule with both hydrophilic and hydrophobic regions, contributing to its chemical behavior and potential applications. The hydroxyl and carboxylic acid functional groups can participate in various chemical reactions and hydrogen bonding interactions.

Physical and Chemical Properties

The physical and chemical properties of 2-(4-Hydroxycyclohexyl)acetic acid determine its behavior in different environments and its potential applications.

Physical Properties

The physical properties of 2-(4-Hydroxycyclohexyl)acetic acid are summarized in Table 2.

Table 2: Physical Properties of 2-(4-Hydroxycyclohexyl)acetic acid

| Property | Value |

|---|---|

| Molecular Weight | 158.2 g/mol |

| Physical State | Not specified in sources |

| Boiling Point | 326.4 °C at 760 mmHg |

| Density | 1.166 g/cm³ |

| Flash Point | 165.436 °C |

These physical properties indicate that 2-(4-Hydroxycyclohexyl)acetic acid is a relatively stable compound with a high boiling point, typical of carboxylic acids capable of forming hydrogen bonds .

Chemical Properties

The chemical properties of 2-(4-Hydroxycyclohexyl)acetic acid are largely determined by its functional groups:

-

The carboxylic acid group (-COOH) can undergo typical acid-base reactions, forming salts with bases.

-

The hydroxyl group (-OH) can participate in oxidation reactions, esterification, and hydrogen bonding.

-

The cyclohexane ring provides a relatively stable backbone but can undergo conformational changes.

These functional groups allow the compound to participate in a range of chemical reactions, making it versatile for various applications in organic synthesis and research.

Isomeric Forms and Stereochemistry

An important aspect of 2-(4-Hydroxycyclohexyl)acetic acid is its stereochemistry, which affects its physical properties and biological activity.

Stereoisomers

The hydroxyl group at the 4-position of the cyclohexane ring can exist in either cis or trans configuration relative to the acetic acid moiety. The trans isomer is specifically identified in the Human Metabolome Database (HMDB) as trans-4-Hydroxycyclohexylacetic acid .

The trans isomer has the IUPAC name 2-[(1r,4r)-4-hydroxycyclohexyl]acetic acid and possesses distinct chemical properties from the cis isomer. Its stereochemistry is reflected in its unique InChI identifier: InChI=1S/C8H14O3/c9-7-3-1-6(2-4-7)5-8(10)11/h6-7,9H,1-5H2,(H,10,11)/t6-,7- .

The stereochemistry of these isomers is significant because:

-

Different isomers may exhibit varying biological activities

-

The spatial arrangement affects intermolecular interactions

-

Separation techniques might be required for specific applications requiring pure isomers

Synthesis and Production Methods

The synthesis of 2-(4-Hydroxycyclohexyl)acetic acid can be approached through several chemical pathways.

Occurrence and Natural Sources

Association with Metabolic Disorders

Interestingly, trans-4-Hydroxycyclohexylacetic acid has been linked to hawkinsinuria, an inborn error of metabolism . This association suggests the compound may have significance in specific metabolic pathways that are disrupted in this disorder. Hawkinsinuria is characterized by abnormal tyrosine metabolism, which may indicate a connection between this compound and tyrosine metabolic pathways.

| Parameter | Details |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H302-H315-H319-H332-H335 |

| Precautionary Statements | P261-P280-P305+P351+P338 |

| GHS Pictogram | Required (specific pictogram not detailed) |

The hazard statements indicate that the compound may be harmful if swallowed (H302) or inhaled (H332), can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume